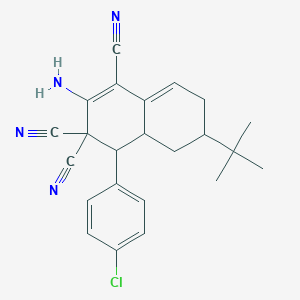
N-benzyl-N'-(4-iodo-2-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted aromatic ring, and an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with an appropriate halogenated aromatic compound to introduce the benzyl group.
Iodination: The aromatic ring is iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated aromatic compound is then reacted with ethanediamide under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the iodo group, converting it to a less reactive form.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of deiodinated aromatic compounds.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzyl and iodo groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways that involve signal transduction and gene expression regulation.
類似化合物との比較
- N-benzyl-N’-(4-iodo-2-methylphenyl)-N’'-methylethanediamide
- N-(2-iodo-4-methylphenyl)benzamide
- N-(2-iodo-4-methylphenyl)-4-butylbenzamide
Comparison: N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both benzyl and ethanediamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H15IN2O2 |
|---|---|
分子量 |
394.21 g/mol |
IUPAC名 |
N-benzyl-N'-(4-iodo-2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15IN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChIキー |
NKNNHUHGWPQIES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11562289.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11562296.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
![4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11562310.png)
![1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol](/img/structure/B11562313.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
![(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11562326.png)
![6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562330.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562347.png)
![N-({N'-[(1E)-1-[4-(Dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11562354.png)

